molecular formula C11H10N2O4 B2766105 5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione CAS No. 308122-40-9

5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione

Cat. No. B2766105
Key on ui cas rn: 308122-40-9
M. Wt: 234.211
InChI Key: PTBOGUDVMYIZLL-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

1-(Benzo[d][1,3]dioxol-5-yl)ethanone (446 mg, 2.72 mmol) was dissolved in ethanol (200 mL) and water (200 mL). The resultant mixture was added with sodium cyanide (200 mg, 4.08 mmol) and ammonium carbonate (918 mg, 9.55 mmol) and stirred at 70° C. overnight. The reaction solution was filtered, washed with water and hexane/ethyl acetate, and dried using anhydrous sodium sulfate. 5-(Benzo[d][1,3]dioxol-5-yl)-5-methylimidazolidine-2,4-dione (326 mg, yield 51.2%) was obtained as a white crystal.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
918 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10](=O)[CH3:11])=[CH:9][C:4]=2[O:3][CH2:2]1.[C-]#N.[Na+].[C:16](=[O:19])([O-])[O-].[NH4+:20].[NH4+:21].[CH2:22]([OH:24])C>O>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([CH3:11])[NH:21][C:22](=[O:24])[NH:20][C:16]3=[O:19])=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
446 mg
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(C)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
918 mg
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
WASH
Type
WASH
Details
washed with water and hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2(C(NC(N2)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: PERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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